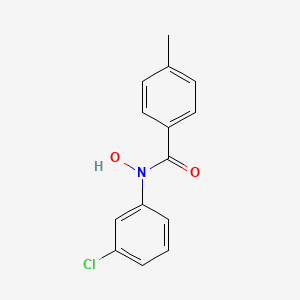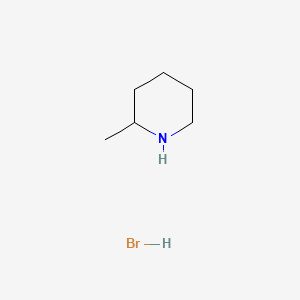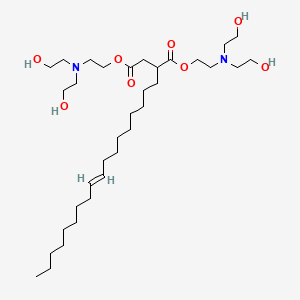![molecular formula C14H12N2O4 B14483706 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide CAS No. 65369-89-3](/img/structure/B14483706.png)
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide.
N-Phenylbenzamide: A similar compound with a phenyl group attached to the amide nitrogen.
2-Hydroxybenzamide: A compound with a hydroxyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenylcarbamoyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Propriétés
Numéro CAS |
65369-89-3 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
[(2-hydroxybenzoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H12N2O4/c17-12-9-5-4-8-11(12)13(18)16-20-14(19)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,19)(H,16,18) |
Clé InChI |
IGHGVWIFKXUSCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)ONC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



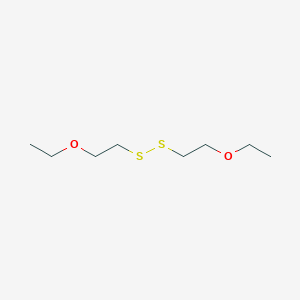
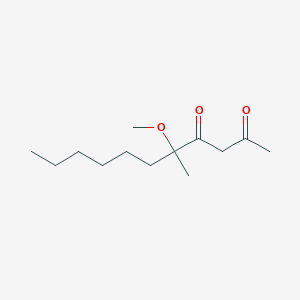
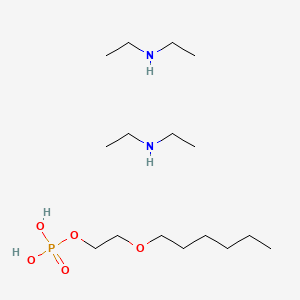
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
